Agar is a gelatinous substance derived from red algae, primarily from the genera Gelidium and Gracilaria. [] In microbiology, it is widely used as a solidifying agent in culture media, providing a solid surface for the growth and isolation of microorganisms. [, , , , ] Agar's unique properties, such as its ability to remain solid at temperatures suitable for microbial growth and its resistance to degradation by most bacteria, make it ideal for this purpose.
Agar is extracted from specific species of red algae, particularly those belonging to the class Rhodophyceae. The primary sources include Gelidium and Gracilaria, which are harvested from coastal waters across various regions, including Japan, Chile, and the Philippines. The quality and properties of agar can vary significantly depending on the species and the conditions under which it is harvested and processed .
Agar can be classified based on its origin and physical form:
The extraction of agar typically involves several steps:
The extraction efficiency and quality of agar can be influenced by factors such as:
Agarose, one of the main components of agar, is a linear polysaccharide made up of repeating units of galactose and 3,6-anhydrogalactose. Its molecular structure allows it to form a gel when cooled, creating a three-dimensional network that traps water molecules.
The gel strength and viscosity of agar solutions can vary based on concentration and temperature:
Agar undergoes various chemical reactions during processing and application:
The degree of modification affects the gel's melting point and viscosity. For instance, oxidation can lead to desulfation, changing the molecular weight distribution within the agar matrix.
The gelling mechanism of agar involves:
The gel formed is thermoreversible; it melts upon reheating but retains its structure upon cooling again, making it suitable for various applications in food science and microbiology .
Agar has diverse applications across multiple fields:
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